Tris(2,2'-bipyridine)ruthenium dichloride
Overview
Description
Mechanism of Action
Target of Action
Tris(2,2’-bipyridine)ruthenium(II) dichloride, also known as Ru(bpy)32+, is a coordination compound that primarily targets electrochemiluminescence (ECL) platforms . It is considered the gold-standard luminophore in ECL and has played a key role in translating ECL from a laboratory curiosity to a commercial analytical instrument for diagnosis .
Mode of Action
The metal complex in its ground state can be excited by visible light, leading to the formation of a spin-allowed excited state . This excited state undergoes radiationless deactivation very quickly to form a spin-forbidden, long-lived luminescent excited state .
Biochemical Pathways
The compound plays a significant role in the process of electrochemiluminescence (ECL), a process of light emission at the electrode-electrolyte interface by means of electrochemical reactions . During ECL, a high energetic electron transfer reaction takes place between the electrochemically generated reactant species at or near the electrode surface to produce an excited state luminophore species, which results in the emission of light .
Pharmacokinetics
It’s known that the compound is slightly soluble in water and soluble in acetone , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Tris(2,2’-bipyridine)ruthenium dichloride is the emission of light, which is used widely in electroluminescent devices . This property makes it a valuable tool in various analytical applications such as immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .
Action Environment
The action of Tris(2,2’-bipyridine)ruthenium dichloride can be influenced by environmental factors. For instance, the compound’s luminescence can be affected by the presence of electron donors and acceptors . Additionally, the compound’s action can be influenced by the type of solvent used, as it is slightly soluble in water and soluble in acetone .
Biochemical Analysis
Biochemical Properties
Tris(2,2’-bipyridine)ruthenium dichloride interacts with a series of aliphatic tertiary amines, such as HEPES, POPSO, EPPS, and BIS-TRIS . These amines are commonly used to buffer the pH in biological experiments and serve as non-toxic co-reactants for the ECL of Tris(2,2’-bipyridine)ruthenium dichloride .
Molecular Mechanism
The molecular mechanism of Tris(2,2’-bipyridine)ruthenium dichloride involves its reaction with tripropylamine (TPrA) to generate ECL . This reaction is considered the most efficient ECL reaction to date .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridine)ruthenium dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often facilitated by a reducing agent such as hypophosphorous acid . The reaction can be summarized as follows:
[ \text{RuCl}_3 + 3 \text{bpy} + \text{H}_3\text{PO}_2 \rightarrow [\text{Ru(bpy)}_3]Cl_2 + \text{by-products} ]
Industrial Production Methods: Industrial production of tris(2,2’-bipyridine)ruthenium dichloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, including temperature, pH, and concentration of reactants, to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Tris(2,2’-bipyridine)ruthenium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(2,2’-bipyridine)ruthenium(III) chloride.
Reduction: It can be reduced back to ruthenium(II) from ruthenium(III).
Substitution: The chloride ions can be replaced by other anions such as hexafluorophosphate (PF_6^-).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate.
Reduction: Reducing agents like sodium dithionite are often used.
Substitution: Anion exchange reactions typically involve the use of salts like potassium hexafluorophosphate.
Major Products:
Oxidation: [Ru(bpy)_3]Cl_3
Reduction: [Ru(bpy)_3]Cl_2
Substitution: Ru(bpy)_3_2
Scientific Research Applications
Tris(2,2’-bipyridine)ruthenium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic reactions, including the synthesis of complex molecules.
Biology: The compound serves as a fluorescent probe for studying DNA interactions and cellular imaging due to its luminescent properties.
Medicine: It is explored for its potential in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation.
Comparison with Similar Compounds
- Tris(1,10-phenanthroline)ruthenium dichloride
- Tris(4,4’-dimethyl-2,2’-bipyridine)ruthenium dichloride
Comparison: Tris(2,2’-bipyridine)ruthenium dichloride is unique due to its specific ligand structure, which imparts distinct optical and electrochemical properties. Compared to tris(1,10-phenanthroline)ruthenium dichloride, it has different absorption and emission spectra, making it suitable for different applications. The presence of methyl groups in tris(4,4’-dimethyl-2,2’-bipyridine)ruthenium dichloride alters its steric and electronic properties, affecting its reactivity and stability .
Properties
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFYGUKHUNLZTK-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N6Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15158-62-0 (Parent) | |
Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
640.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |
Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17161 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14323-06-9 | |
Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIS(2,2'-BIPYRIDINE)RUTHENIUM DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALF8B3WYC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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